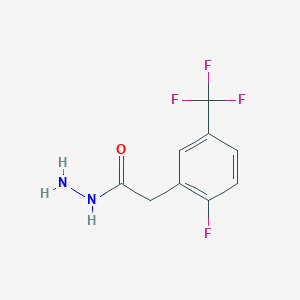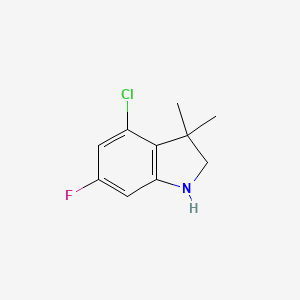
4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of chlorine and fluorine substituents, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving halogenation, alkylation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
6-Fluoroindole: Another indole derivative with a fluorine substituent.
3,3-Dimethylindole: Lacks the halogen substituents but shares the dimethyl group.
4-Chloroindole: Contains a chlorine substituent but lacks the fluorine and dimethyl groups.
Uniqueness
4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the combination of chlorine, fluorine, and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can provide distinct properties that are not observed in other similar compounds.
特性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC名 |
4-chloro-6-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-8-4-6(12)3-7(11)9(8)10/h3-4,13H,5H2,1-2H3 |
InChIキー |
WLZPJFKWCJFCDK-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C1C(=CC(=C2)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


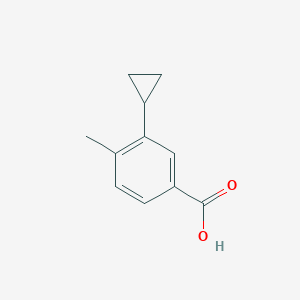
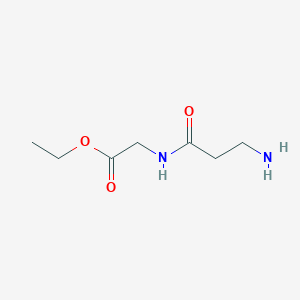
![5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13064695.png)
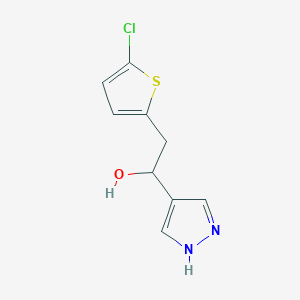
![1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13064702.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate](/img/structure/B13064709.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid](/img/structure/B13064711.png)
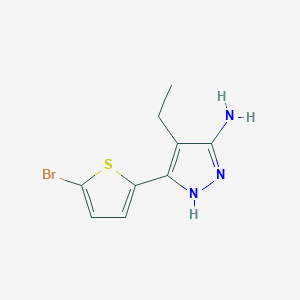
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
![8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13064747.png)
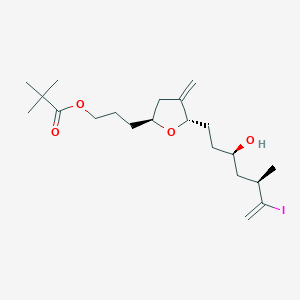
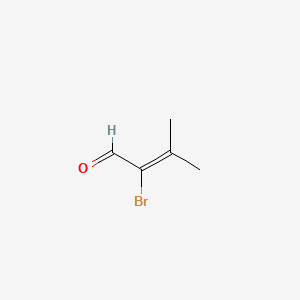
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B13064761.png)
